molecular formula C10H9FO2 B8744441 4-(3-Fluorophenyl)-3-butenoic Acid

4-(3-Fluorophenyl)-3-butenoic Acid

Cat. No.: B8744441
M. Wt: 180.17 g/mol
InChI Key: DKMPQUMKZCYVKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Fluorophenyl)-3-butenoic acid is a fluorinated unsaturated carboxylic acid characterized by a 3-fluorophenyl group attached to the fourth carbon of a 3-butenoic acid backbone. The fluorine atom at the meta position of the phenyl ring introduces electronic and steric effects that influence its chemical reactivity, solubility, and biological interactions. Fluorinated aromatic acids are commonly used in pharmaceuticals, agrochemicals, and materials science due to their enhanced metabolic stability and bioavailability compared to non-fluorinated counterparts .

Properties

Molecular Formula

C10H9FO2

Molecular Weight

180.17 g/mol

IUPAC Name

4-(3-fluorophenyl)but-3-enoic acid

InChI

InChI=1S/C10H9FO2/c11-9-5-1-3-8(7-9)4-2-6-10(12)13/h1-5,7H,6H2,(H,12,13)

InChI Key

DKMPQUMKZCYVKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C=CCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key differences between 4-(3-Fluorophenyl)-3-butenoic acid and structurally related compounds:

Compound Name Substituent/Modification Molecular Formula Key Properties/Applications Reference ID
This compound 3-Fluorophenyl, α,β-unsaturated acid C₁₀H₉FO₂ Hypothesized metabolic stability; potential use in drug synthesis.
4-(3-Pyridyl)-3-butenoic acid 3-Pyridyl group C₉H₉NO₂ Urinary metabolite linked to nicotine degradation; LC-MS/MS spectral data available.
(3E)-4-(2-Fluorophenyl)-3-butenoic acid 2-Fluorophenyl isomer C₁₀H₉FO₂ Structural isomer; safety data (GHS) reported for handling and transport.
4-(4-Nitrophenyl)-2-oxo-3-butenoic acid 4-Nitrophenyl, 2-oxo group C₁₀H₇NO₅ Enhanced electrophilicity due to nitro group; reactive intermediate in organic synthesis.
3-(4-Fluorophenyl)-2-butenoic acid ethyl ester Ethyl ester, 4-fluorophenyl C₁₂H₁₃FO₂ Improved lipophilicity; used as a synthetic precursor in medicinal chemistry.
4-(3-Fluoro-4-methylphenyl)butanoic acid Saturated butanoic acid, methyl group C₁₁H₁₃FO₂ Reduced unsaturation; potential for altered pharmacokinetics.

Key Differences in Reactivity and Bioactivity

  • Electronic Effects : The 3-fluorophenyl group in the target compound is electron-withdrawing, which polarizes the α,β-unsaturated system, enhancing its reactivity in Michael addition or Diels-Alder reactions compared to pyridyl or methyl-substituted analogs .
  • Metabolic Pathways: Unlike 4-(3-pyridyl)-3-butenoic acid, which is a nicotine degradation metabolite , the fluorophenyl analog is likely resistant to oxidative metabolism due to fluorine’s inertness, prolonging its biological half-life .
  • Solubility: The pyridyl analog (C₉H₉NO₂) exhibits higher water solubility than fluorophenyl derivatives due to the polarizable nitrogen atom in the pyridine ring .

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